Cas no 104992-91-8 (Cyclotetradeca[b]furan-2(3H)-one,12-(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,14-trimethyl-3-methylene-,(3aS,4S,6E,10E,12S,14E,15aS)- (9CI))
104992-91-8 structure
Product Name:Cyclotetradeca[b]furan-2(3H)-one,12-(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,14-trimethyl-3-methylene-,(3aS,4S,6E,10E,12S,14E,15aS)- (9CI)
CAS No:104992-91-8
MF:C22H30O5
MW:374.470607280731
CID:213634
PubChem ID:6439014
Update Time:2025-04-19
Cyclotetradeca[b]furan-2(3H)-one,12-(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,14-trimethyl-3-methylene-,(3aS,4S,6E,10E,12S,14E,15aS)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Cyclotetradeca[b]furan-2(3H)-one,12-(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,14-trimethyl-3-methylene-,(3aS,4S,6E,10E,12S,14E,15aS)- (9CI)
- [(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate
- Cyclotetradeca[b]furan-2(3H)-one,12-(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,...
- Cyclotetradeca[b]furan-2(3H)-one,12-(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,14-trimethyl-3-methylene-,(3aS,
- kericembrenolide D
- Kericembrenolide C
- Cyclotetradeca(b)furan-2(3H)-one, 12-(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,14-trimethyl-3-methylene-, (3aS-(3aR*,4R*,6E,10E,12R*,14E,15aR*))-
- 104992-91-8
- (3aS-(3aR*,4R*,6E,10E,12R*,14E,15aR*))-12-(Acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,14-trimethyl-3-methylenecyclotetradeca(b)furan-2(3H)-one
-
- Inchi: 1S/C22H30O5/c1-13-7-6-8-14(2)11-19(24)21-16(4)22(25)27-20(21)12-15(3)10-18(9-13)26-17(5)23/h8-9,12,18-21,24H,4,6-7,10-11H2,1-3,5H3/b13-9-,14-8-,15-12-/t18-,19+,20+,21+/m1/s1
- InChI Key: ZDQJJRBIBRHMDH-AXAPCXTGSA-N
- SMILES: O1C(C(=C)[C@H]2[C@H](CC(C)=CCCC(C)=C[C@H](CC(C)=C[C@H]12)OC(C)=O)O)=O |c:8,13,18|
Computed Properties
- Exact Mass: 374.20900
- Monoisotopic Mass: 374.209324
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 2
- Complexity: 698
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 3
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 72.8
Experimental Properties
- Density: 1.12
- Boiling Point: 545°Cat760mmHg
- Flash Point: 184.9°C
- Refractive Index: 1.534
- PSA: 72.83000
- LogP: 3.78970
Cyclotetradeca[b]furan-2(3H)-one,12-(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,14-trimethyl-3-methylene-,(3aS,4S,6E,10E,12S,14E,15aS)- (9CI) Related Literature
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
104992-91-8 (Cyclotetradeca[b]furan-2(3H)-one,12-(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-4-hydroxy-6,10,14-trimethyl-3-methylene-,(3aS,4S,6E,10E,12S,14E,15aS)- (9CI)) Related Products
- 553-21-9(Costunolide)
- 20554-84-1(Parthenolide)
- 153483-31-9(2H-Cyclohepta[b]furan-2-one,6-[1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-,[3aR-[3aa,6(S*),7b,8ab]]- (9CI))
- 29552-41-8(Parthenolide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk